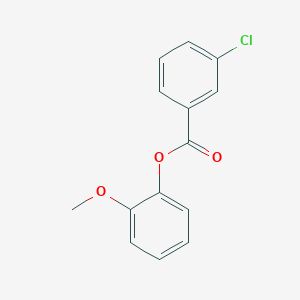![molecular formula C8H7BrF3NO3S3 B285999 N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine](/img/structure/B285999.png)
N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine, also known as BVT.2733, is a novel small molecule that has shown potential in various scientific research applications. 2733.
Wirkmechanismus
The mechanism of action of N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory and immune response, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and enhance the immune response. In addition, this compound has been shown to improve gut barrier function and reduce colonic inflammation in a mouse model of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine is its high potency and selectivity for its target enzymes. This allows for lower doses to be used in experiments, reducing the risk of toxicity. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine. One potential direction is to investigate its potential as a therapeutic agent in various disease models, including cancer and inflammatory diseases. Another direction is to further elucidate its mechanism of action and identify additional targets. Additionally, the development of more soluble forms of this compound may allow for more effective administration in experiments.
In conclusion, this compound is a novel small molecule with potential therapeutic benefits in various scientific research applications. Its synthesis method has been optimized to obtain high yields of the product with good purity. This compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties, and has shown promise in various disease models. Future research on this compound may lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine involves the reaction between 4-bromo-3-(methylsulfanyl)-2-thiophenecarbaldehyde and 2,2,2-trifluoroethylamine in the presence of a base. The resulting product is then treated with methanesulfonyl chloride to obtain this compound. The synthesis method has been optimized to obtain high yields of the product with good purity.
Wissenschaftliche Forschungsanwendungen
N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied in vitro and in vivo in various disease models, including cancer, inflammatory bowel disease, and viral infections.
Eigenschaften
Molekularformel |
C8H7BrF3NO3S3 |
|---|---|
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
[(E)-[1-(4-bromo-3-methylsulfanylthiophen-2-yl)-2,2,2-trifluoroethylidene]amino] methanesulfonate |
InChI |
InChI=1S/C8H7BrF3NO3S3/c1-17-5-4(9)3-18-6(5)7(8(10,11)12)13-16-19(2,14)15/h3H,1-2H3/b13-7- |
InChI-Schlüssel |
NIKMFIBRBTZNSR-QPEQYQDCSA-N |
Isomerische SMILES |
CSC1=C(SC=C1Br)/C(=N/OS(=O)(=O)C)/C(F)(F)F |
SMILES |
CSC1=C(SC=C1Br)C(=NOS(=O)(=O)C)C(F)(F)F |
Kanonische SMILES |
CSC1=C(SC=C1Br)C(=NOS(=O)(=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)


![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)


![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
